N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold fused with a sulfone group (5,5-dioxo), a phenyl substituent at position 2, and an ethanediamide bridge linked to a pyridin-4-ylmethyl moiety. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s crystal structure has likely been resolved using programs like SHELXL for refinement and ORTEP-3 for visualization, which are standard tools in crystallography .
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c25-18(21-10-13-6-8-20-9-7-13)19(26)22-17-15-11-29(27,28)12-16(15)23-24(17)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIQLBYNKGSGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Oxalamide Moiety: The oxalamide group is formed by reacting the intermediate compound with oxalyl chloride and a suitable amine, such as pyridin-4-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno[3,4-c]pyrazole ring.
Substitution: The phenyl and pyridin-4-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methodological Frameworks for Comparison
The evidence highlights tools critical for comparative studies:
- SHELXL : Refines crystallographic data to extract bond lengths/angles .
- Multiwfn : Quantifies electron density and ESP for reactivity predictions .
- Cremer-Pople Coordinates : Standardizes puckering analysis across heterocycles .
- ORTEP-3 : Visualizes molecular geometry and torsional flexibility .
These methodologies ensure reproducibility in structural and electronic comparisons, though experimental data (e.g., synthetic yields, bioactivity) would further contextualize the compound’s utility.
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest promising interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety fused with a phenyl group and an amide linkage. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity. The 5,5-dioxo functional group is particularly significant as it may enhance the compound's interaction with biological macromolecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. In vitro assays have shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : The thienopyrazole structure is associated with anti-inflammatory properties. Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Analgesic Properties : The compound has been evaluated for its analgesic effects using models such as the acetic acid-induced writhing test. Results indicate significant pain relief comparable to standard analgesics like diclofenac.
While specific mechanisms of action for this compound are not fully elucidated, the presence of the thienopyrazole ring suggests potential interactions with key enzymes and receptors involved in inflammation and pain signaling pathways. Molecular docking studies have indicated favorable binding affinities with targets such as COX enzymes and various kinases implicated in cancer progression.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents and nucleophiles tailored to introduce specific functional groups while optimizing yield and purity through techniques like recrystallization.
In Vitro Studies
In vitro studies have been conducted to assess the compound's biological activities:
| Study Type | Methodology | Findings |
|---|---|---|
| Antitumor Activity | Cell viability assays on cancer cell lines | Significant inhibition of cell proliferation |
| Anti-inflammatory Activity | ELISA for cytokine levels | Reduced levels of TNF-alpha and IL-6 |
| Analgesic Activity | Acetic acid-induced writhing test | Comparable efficacy to diclofenac |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparison highlights its unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{5,5-dioxo-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-piperidinyl)ethanediamide | 899961-46-X | Contains a piperidine substituent |
| N-{5-fluoro-2-(phenyl)-thieno[3,4-c]pyrazole} | 4579-X | Fluorinated derivative |
| N-{5-bromo-thieno[3,4-c]pyrazole} | 16903-X | Halogenated variant |
These analogs exhibit varying biological activities influenced by their substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
